molecular formula C11H11ClO3 B1411007 3-Oxo-4-(3-methoxyphenyl)butanoyl chloride CAS No. 1984038-12-1

3-Oxo-4-(3-methoxyphenyl)butanoyl chloride

Cat. No.: B1411007
CAS No.: 1984038-12-1
M. Wt: 226.65 g/mol
InChI Key: URBAZFVJNCXVFB-UHFFFAOYSA-N
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Description

3-Oxo-4-(3-methoxyphenyl)butanoyl chloride is an acyl chloride derivative featuring a β-keto group and a 3-methoxyphenyl substituent. Acyl chlorides of this class are typically reactive intermediates used in organic synthesis, particularly for forming esters, amides, or heterocycles .

Key structural features of this compound include:

  • Reactive acyl chloride group: Facilitates nucleophilic substitution reactions.
  • β-Keto moiety: Enhances electrophilicity and participation in cyclization reactions.
  • 3-Methoxyphenyl substituent: Modulates electronic and steric properties compared to halogenated analogs.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-10-4-2-3-8(6-10)5-9(13)7-11(12)14/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAZFVJNCXVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Oxo-4-(3-methoxyphenyl)butanoyl chloride typically involves the reaction of 3-methoxybenzaldehyde with a suitable reagent to introduce the butanoyl chloride group. One common method involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

3-Oxo-4-(3-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxo-4-(3-methoxyphenyl)butanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones and aldehydes.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, polarity, and reactivity.

Compound Name Molecular Formula Substituent (Position) Functional Group Molecular Weight (g/mol) Key Applications/Reactivity
3-Oxo-4-(3-methoxyphenyl)butanoyl chloride C₁₁H₁₁ClO₃ -OCH₃ (3-position) Acyl chloride, β-keto ~226.66 (calculated) Likely precursor for heterocycles, esters
3-Oxo-4-(3-chlorophenyl)butanoyl chloride C₁₀H₈Cl₂O₂ -Cl (3-position) Acyl chloride, β-keto 231.08 Intermediate in drug synthesis
4-Chloro-3-oxobutanoyl chloride C₄H₄Cl₂O₂ N/A (non-aromatic) Acyl chloride, β-keto 154.98 Crosslinking agent, polymer chemistry
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate C₁₂H₁₁F₃O₃ -F (2,4,5-positions) Ester, β-keto 260.21 Building block for fluorinated APIs

Key Observations :

  • Electron-donating vs. withdrawing groups: The methoxy group in this compound is electron-donating, reducing electrophilicity compared to chloro or fluoro analogs . This may slow down nucleophilic acyl substitution reactions.
  • Molecular weight and solubility : Fluorinated and chlorinated analogs exhibit higher molecular weights and lower solubility in polar solvents due to increased hydrophobicity .
Acyl Chlorides vs. Esters
  • This compound: Expected to react rapidly with amines or alcohols to form amides/esters. The β-keto group enables cyclization under acidic conditions (e.g., PPA-mediated reactions as in ).
  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate : As an ester, it is less reactive than acyl chlorides but serves as a stable precursor for hydrolysis or transesterification.
Substituent-Directed Cyclization
  • Chloro and methoxy substituents influence regioselectivity in heterocycle formation. For example, 3-chlorophenyl analogs may favor electrophilic aromatic substitution, whereas methoxy groups could stabilize intermediates via resonance .

Biological Activity

3-Oxo-4-(3-methoxyphenyl)butanoyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1984038-12-1
  • Molecular Formula : C11H11ClO3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in the inflammatory response. Inhibition studies indicate that this compound can achieve over 89% inhibition of COX-1 at a concentration of 104M10^{-4}M .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been extensively studied. It selectively inhibits COX enzymes, which are involved in the production of prostaglandins that mediate inflammation. The following table summarizes its COX inhibition activity compared to a standard anti-inflammatory drug:

CompoundCOX-1 % Inhibition (10^-4 M)COX-2 % Inhibition (10^-4 M)
This compound89.36540.643
Ibuprofen62.75092.345

Cytotoxicity and Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its antiproliferative activity in vitro and in vivo, showing improved efficacy compared to standard chemotherapeutic agents like doxorubicin. In studies involving rat hepatocellular carcinoma xenografts, treatment with derivatives of this compound resulted in smaller tumor sizes and altered expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to be mediated through:

  • Induction of apoptosis in cancer cells.
  • Modulation of cell cycle progression.
  • Activation of caspases involved in the apoptotic pathway.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry analysis indicated that the compound induced significant apoptosis .
  • In Vivo Studies : In animal models, administration of this compound led to a notable reduction in tumor volume compared to control groups. The expression levels of apoptotic markers were significantly altered, indicating its potential as an effective antitumor agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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